Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate
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Overview
Description
Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of multiple amino acid residues, including histidine, phenylalanine, proline, and glycine, which are linked together in a specific sequence. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amino terminus, which helps in preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acids using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reactions are usually carried out in solvents like tetrahydrofuran (THF) or acetonitrile, with the aid of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and Boc-protected sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amino terminus, allowing the compound to interact selectively with its targets. Upon deprotection, the compound can undergo further reactions, leading to the formation of active peptides that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for selective reactions and interactions, making it a valuable tool in peptide synthesis and research.
Properties
Molecular Formula |
C39H49N7O8 |
---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
benzyl (2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C39H49N7O8/c1-39(2,3)54-38(52)44-29(21-28-22-40-25-42-28)34(48)43-30(20-26-12-6-4-7-13-26)36(50)46-19-10-16-31(46)35(49)41-23-33(47)45-18-11-17-32(45)37(51)53-24-27-14-8-5-9-15-27/h4-9,12-15,22,25,29-32H,10-11,16-21,23-24H2,1-3H3,(H,40,42)(H,41,49)(H,43,48)(H,44,52)/t29-,30-,31-,32-/m0/s1 |
InChI Key |
YFNBGHNEMVTAKT-YDPTYEFTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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